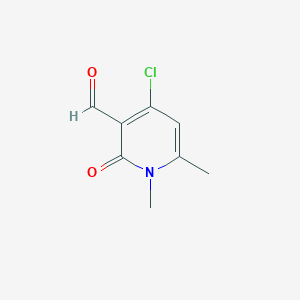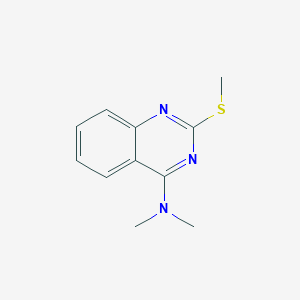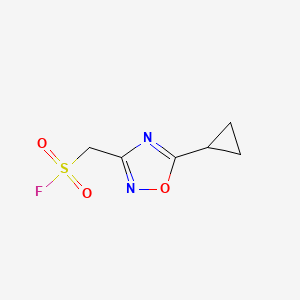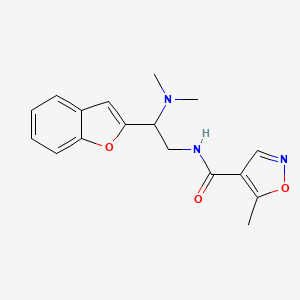![molecular formula C17H20N2O5 B2531005 4-(4-乙氧苯基)-1-(2-甲氧基乙基)-4,7-二氢呋喃[3,4-d]嘧啶-2,5(1H,3H)-二酮 CAS No. 1775344-89-2](/img/structure/B2531005.png)
4-(4-乙氧苯基)-1-(2-甲氧基乙基)-4,7-二氢呋喃[3,4-d]嘧啶-2,5(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.356. The purity is usually 95%.
BenchChem offers high-quality 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物合成
问题中的化合物是杂环化合物更广泛研究的一部分,由于其多样的生物活性,杂环化合物在药物化学中至关重要。例如,一项研究描述了功能化嘧啶-2-酮衍生物的合成,展示了该化合物在生成具有潜在药物应用的新化学实体中的作用。这些衍生物是通过涉及缩氨酸盐、硫代缩氨酸盐、尿素和硫脲的反应获得的,突出了嘧啶-2-酮支架在药物化学中的多功能性 (El-Nabi, El-Din, & Fahmi, 2003)。
新型合成方法
用于杂环化合物的创新合成方法,包括所讨论的方法,对于推进药物研究至关重要。一种从 6-氨基-1,3-二甲基尿嘧啶合成 1,5-二氢-2H-色烯并[2,3-d]嘧啶-2,4(3H)-二酮衍生物的新方法显示了开发新合成路线的重要性。这些化合物,包括所讨论化合物的变体,表现出一系列活性,强调了在药物发现和开发中对高效合成方法的需求 (Osyanin, Osipov, Pavlov, & Klimochkin, 2014)。
在聚合物太阳能电池中的应用
该化合物是材料科学研究的一部分,特别是在聚合物太阳能电池的开发中。一项关于醇溶性 n 型共轭聚电解质的研究突出了类似杂环化合物在提高聚合物太阳能电池效率中的应用。这些化合物的缺电子性质和平面结构提高了电导率和电子迁移率,证明了该化合物在可再生能源技术中的潜力 (Hu et al., 2015)。
抗病毒和抗菌活性
研究杂环化合物的抗病毒和抗菌潜力至关重要。关于嘧啶衍生物合成及其对各种微生物的生物学评估的研究表明了这些化合物的治疗潜力。此类研究强调了杂环化学在开发治疗传染病的新疗法中的重要性 (Younes, Mohamed, & Albayati, 2013)。
晶体结构分析
相关化合物的晶体结构分析提供了对其化学性质和潜在应用的见解。对吡啶并[2,3-d]嘧啶衍生物的分子和晶体结构的研究揭示了可能影响其生物活性和溶解度的相互作用模式。了解这些结构方面对于设计更有效的药物至关重要 (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009)。
作用机制
Target of action
Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR tyrosine kinase , which plays a crucial role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of action
These compounds interact with EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to a decrease in the phosphorylation of downstream proteins, disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical pathways
The inhibition of EGFR tyrosine kinase affects multiple downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and apoptosis .
Pharmacokinetics
They also have the ability to inhibit P-glycoprotein, which can affect drug efflux and influence bioavailability .
Result of action
The inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and increased apoptosis . For example, one study found that a similar compound induced cell cycle arrest at the S phase and significantly increased total apoptosis in the MDA-MB-468 cell line .
生化分析
Biochemical Properties
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione plays a significant role in biochemical reactions, particularly as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular processes, including cell growth, differentiation, and metabolism .
The compound interacts with several enzymes and proteins, primarily targeting kinases involved in signaling pathways. The nature of these interactions often involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can lead to the modulation of downstream signaling pathways, affecting various cellular functions .
Cellular Effects
The effects of 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s kinase inhibitory activity can lead to the suppression of cell proliferation, induction of apoptosis, and alteration of metabolic pathways .
In cancer cells, for instance, the inhibition of specific kinases by this compound can result in reduced tumor growth and increased sensitivity to chemotherapeutic agents. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects through binding interactions with biomolecules, particularly kinases. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling and function .
The compound may also influence gene expression by modulating transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of kinase activity and prolonged effects on cellular signaling pathways. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and hematological abnormalities .
Threshold effects have been noted, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to form active or inactive metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics .
The interaction with specific enzymes and cofactors during metabolism can affect the compound’s activity and toxicity. Additionally, the compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution to target sites .
Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of the compound can influence its activity and duration of action .
Subcellular Localization
The subcellular localization of 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism .
The subcellular localization can also affect the compound’s activity, as it may interact with different biomolecules in various compartments. Understanding the localization and distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-23-12-6-4-11(5-7-12)15-14-13(10-24-16(14)20)19(8-9-22-2)17(21)18-15/h4-7,15H,3,8-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUNUIIDHPQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
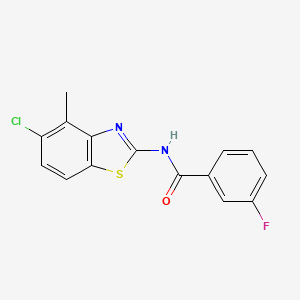
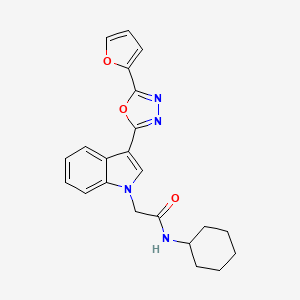
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
